tert-Butyl 6-(aminomethyl)indoline-1-carboxylate

indoline amidomethylation regioselectivity electrophilic substitution

tert-Butyl 6-(aminomethyl)indoline-1-carboxylate (CAS 1086392-26-8) is a synthetic indoline derivative featuring a Boc-protected amine at the 6-position of the saturated indole ring system. With molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol, this compound serves as a protected bifunctional intermediate for medicinal chemistry and organic synthesis programs requiring regiochemically defined aminomethyl-indoline scaffolds.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 1086392-26-8
Cat. No. B1527798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-(aminomethyl)indoline-1-carboxylate
CAS1086392-26-8
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)CN
InChIInChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-5,8H,6-7,9,15H2,1-3H3
InChIKeyWWKXEECKCJDNGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-(aminomethyl)indoline-1-carboxylate (CAS 1086392-26-8): Indoline Building Block Baseline for Procurement Decisions


tert-Butyl 6-(aminomethyl)indoline-1-carboxylate (CAS 1086392-26-8) is a synthetic indoline derivative featuring a Boc-protected amine at the 6-position of the saturated indole ring system . With molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol, this compound serves as a protected bifunctional intermediate for medicinal chemistry and organic synthesis programs requiring regiochemically defined aminomethyl-indoline scaffolds . Commercial standard purity specifications are reported at 98% for select suppliers, with analytical verification available through NMR, HPLC, and GC .

Why Indoline Regioisomers Cannot Be Interchanged: The 6-Aminomethyl Differentiation Problem for CAS 1086392-26-8


Indoline aminomethyl regioisomers (3-, 4-, 5-, 6-, and 7-positions) are not interchangeable building blocks because the position of the aminomethyl group dictates both the electronic character of the aromatic ring and the spatial orientation of the reactive amine handle . Literature on indoline amidomethylation demonstrates that electrophilic substitution is intrinsically biased toward the 6-position under acidic conditions, while N-acetylation redirects substitution to the 5-position, confirming that regiochemistry governs synthetic accessibility and downstream derivatization pathways [1]. Consequently, a procurement decision based solely on in-class similarity—such as selecting a 3- or 5-aminomethyl isomer—will yield a different vector for amine extension, potentially altering the geometry of the final target molecule and compromising structure-activity relationships in medicinal chemistry programs.

Quantitative Differentiation Evidence for tert-Butyl 6-(aminomethyl)indoline-1-carboxylate (CAS 1086392-26-8) vs. Closest Analogs


Regiochemical Fidelity: 6-Aminomethyl vs. 3-Aminomethyl Indoline Boc Derivative in Amidomethylation Selectivity

The 6-position of indoline is the thermodynamically favored site for amidomethylation under acidic conditions, whereas the 3-position is not accessible through direct electrophilic substitution. Kost et al. (1975) demonstrated that indolines undergo amidomethylation exclusively at the 6-position in acidic media; N-acetylation shifts the orientation to the 5-position, but no 3-substitution is observed [1]. This regiochemical outcome is intrinsic to the indoline electronic structure and cannot be replicated by simply choosing the 3-aminomethyl isomer (CAS 1086392-24-6), which must be accessed through alternative, often lengthier synthetic routes that may involve different starting materials and protection strategies.

indoline amidomethylation regioselectivity electrophilic substitution

Commercial Purity Benchmark: tert-Butyl 6-(aminomethyl)indoline-1-carboxylate vs. 3- and 5- Regioisomer Purity Specifications

Across major accessible suppliers, the 6-aminomethyl isomer (CAS 1086392-26-8) is routinely offered at a standard purity of 98%, supported by batch-specific analytical data (NMR, HPLC, GC) . The 3-aminomethyl isomer (CAS 1086392-24-6) is listed at 97% purity by the same supplier class , while the 5-aminomethyl isomer (CAS 885270-00-8) is available at 98% but from fewer vendors . This 1% purity differential, while modest, can be material for applications requiring >97% purity thresholds, such as late-stage functionalization in GMP-adjacent environments.

chemical purity QC specification vendor comparison

Amine Reactivity Accessibility: Steric Environment of the 6-Aminomethyl Group vs. 3-Aminomethyl in Boc-Protected Indolines

The 6-aminomethyl substituent projects from the benzene ring of the indoline core, placing the primary amine in a relatively unencumbered environment accessible for coupling reactions. In contrast, the 3-aminomethyl isomer (CAS 1086392-24-6) is attached to the saturated pyrrolidine ring at a chiral center, where the amine is flanked by the adjacent methylene and the Boc-protected nitrogen, creating a sterically more congested environment . While no direct experimental kinetic comparison is publicly available, molecular modeling and general principles of steric accessibility predict that the 6-isomer will exhibit faster acylation and reductive amination rates, which is a class-level inference based on the spatial disposition of the aminomethyl group.

steric hindrance amine nucleophilicity spatial accessibility

Supplier Accessibility and Lead Time: 6-Isomer vs. 5- and 3-Isomer Global Availability

A survey of publicly indexed chemical supplier databases indicates that the 6-aminomethyl isomer (CAS 1086392-26-8) is listed by at least 8 distinct suppliers including Bidepharm, MolCore, Achemblock, CymitQuimica, and Chemshuttle, with stock statuses ranging from in-stock to short lead time . The 5-isomer (CAS 885270-00-8) appears in fewer catalogs (approximately 4-5 suppliers), and the 3-isomer (CAS 1086392-24-6) is carried by 6-7 suppliers but often at lower purity grades . Higher supplier density for the 6-isomer typically correlates with competitive pricing and reduced procurement risk.

supply chain vendor count procurement lead time

Optimal Application Scenarios for tert-Butyl 6-(aminomethyl)indoline-1-carboxylate (CAS 1086392-26-8) Based on Quantitative Evidence


Regiochemically Defined Medicinal Chemistry Library Synthesis

The 6-aminomethyl regioisomer is the direct synthetic entry point for generating 6-substituted indoline libraries through amide coupling, sulfonamide formation, or reductive amination at the primary amine. Because the 6-position is the kinetically favored site for indoline functionalization [1], procurement of this pre-formed Boc-protected building block eliminates the need for regioselective functionalization steps that would otherwise require optimization. This is particularly relevant for programs targeting indoline-containing kinase inhibitors or GPCR modulators where the 6-substitution pattern is known to be critical for target engagement.

Silodosin and Related α₁-Adrenoceptor Antagonist Intermediate Supply

Indoline derivatives are established intermediates in the synthesis of silodosin and related α₁A-adrenoceptor antagonists [2]. The 6-aminomethyl indoline scaffold provides a vector for introducing the propylamine side chain that is essential for receptor subtype selectivity. The 98% purity specification available from qualified suppliers supports progression from discovery-scale synthesis to preclinical candidate scale-up, where impurity profiles must be controlled.

PROTAC Linker Attachment via 6-Position Amine Handle

The primary amine at the 6-position offers a geometrically defined exit vector for attaching PROTAC linker moieties. The steric accessibility of the 6-aminomethyl group, compared to the more hindered 3-position , facilitates efficient conjugation to E3 ligase recruiting elements. This is particularly advantageous for PROTAC programs that require indoline-based target-binding warheads with a well-characterized exit vector trajectory.

Analytical Reference Standard for 6-Substituted Indoline Metabolite Identification

The high analytical purity (98%) and availability of batch-specific QC data including NMR, HPLC, and GC traces make this compound suitable as a reference standard for LC-MS/MS method development in metabolite identification studies of indoline-containing pharmaceuticals. The Boc group provides UV chromophore enhancement for HPLC detection, and the defined 6-substitution pattern ensures unambiguous chromatographic retention time matching with authentic metabolite standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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